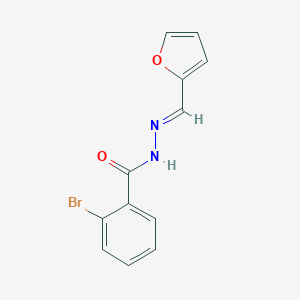
N'-(2-furylméthylène)-2-bromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N’-(2-furylmethylene)benzohydrazide is a chemical compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.122 g/mol . It is a rare and unique chemical often used in early discovery research . The compound consists of a benzohydrazide core with a bromine atom and a furylmethylene group attached, making it an interesting subject for various chemical studies.
Applications De Recherche Scientifique
2-bromo-N’-(2-furylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It may be used in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
2-bromo-N’-(2-furylmethylene)benzohydrazide plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions and interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . Additionally, 2-bromo-N’-(2-furylmethylene)benzohydrazide can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-bromo-N’-(2-furylmethylene)benzohydrazide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-bromo-N’-(2-furylmethylene)benzohydrazide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, 2-bromo-N’-(2-furylmethylene)benzohydrazide can inhibit enzyme activity by binding to the active site and preventing substrate access, leading to a decrease in enzyme function . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways, resulting in changes in gene expression and cellular function . The binding interactions of 2-bromo-N’-(2-furylmethylene)benzohydrazide are primarily based on hydrogen bonding, coordination with metal ions, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that 2-bromo-N’-(2-furylmethylene)benzohydrazide can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-bromo-N’-(2-furylmethylene)benzohydrazide can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These dosage effects are crucial for determining the safe and effective use of 2-bromo-N’-(2-furylmethylene)benzohydrazide in preclinical and clinical studies.
Metabolic Pathways
2-bromo-N’-(2-furylmethylene)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolites of 2-bromo-N’-(2-furylmethylene)benzohydrazide can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 2-bromo-N’-(2-furylmethylene)benzohydrazide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-(2-furylmethylene)benzohydrazide typically involves the condensation of 2-bromobenzohydrazide with 2-furaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-bromo-N’-(2-furylmethylene)benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Mécanisme D'action
The mechanism of action of 2-bromo-N’-(2-furylmethylene)benzohydrazide involves its interaction with molecular targets and pathways. The compound can form complexes with biomolecules, affecting their structure and function . The specific pathways and targets depend on the context of its use, such as in drug design or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N’-(2-furylmethylene)benzohydrazide
- 5-bromo-2-ethoxy-N’-(2-furylmethylene)benzohydrazide
- 3-bromo-N’-(2-furylmethylene)benzohydrazide
Uniqueness
2-bromo-N’-(2-furylmethylene)benzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and furylmethylene groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJFACFNNZVQQX-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
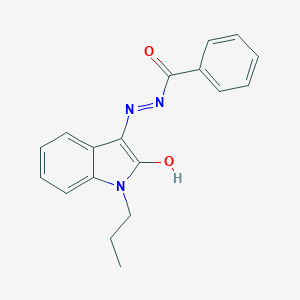
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)
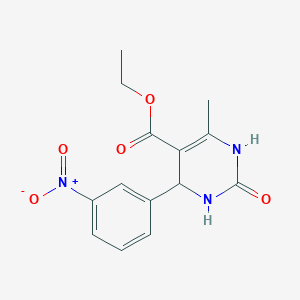
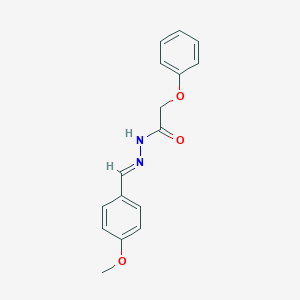

![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
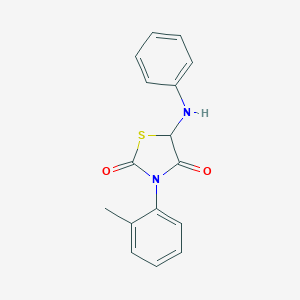
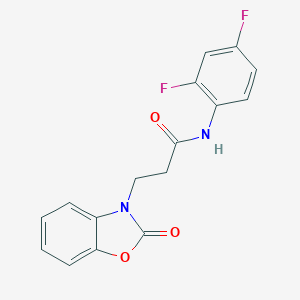
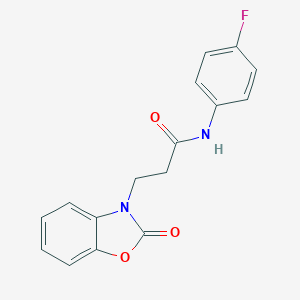
![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B352668.png)
![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B352669.png)
